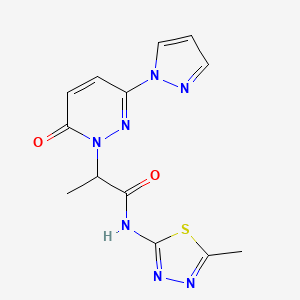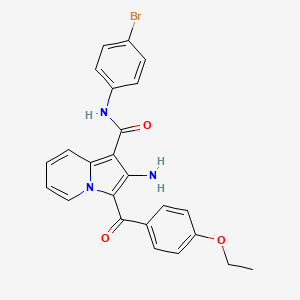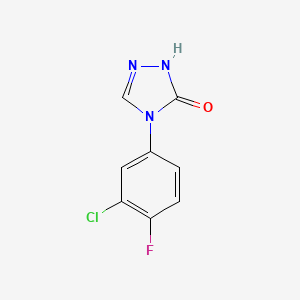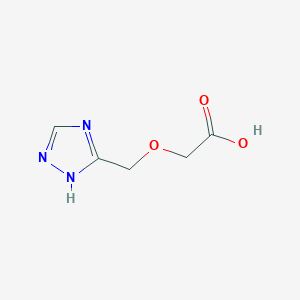![molecular formula C16H15FN4O2 B2452080 5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946202-89-7](/img/structure/B2452080.png)
5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can involve various transformations . For instance, the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various techniques . For example, the melting point can be determined using a melting point apparatus, while the IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .Aplicaciones Científicas De Investigación
- Researchers have investigated the antitubercular potential of 4-aminopyrrolo[2,3-d]pyrimidine derivatives. These compounds show promising inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Specifically, compounds containing five-membered heteroaryl amines (such as 4-aminopyrrolo[2,3-d]pyrimidine) exhibit significant antiviral activity. Some derivatives demonstrate efficacy comparable to the well-known antiviral drug Ribavirin .
- The 4-aminopyrrolo[2,3-d]pyrimidine scaffold serves as a valuable synthon in drug development. Researchers explore modifications to this core structure to create novel drugs with improved pharmacological properties .
- Imidazole-containing compounds, including 4-aminopyrrolo[2,3-d]pyrimidine, play essential roles in biological processes. They are present in natural products like histidine, purine, and DNA-based structures .
- The pyrimidine moiety has diverse medicinal applications. It is found in FDA-approved drugs, including those used for treating rheumatoid arthritis, Hodgkin’s disease, and protozoal infections .
- Imidazole-containing compounds occupy a unique position in heterocyclic chemistry. Their versatile reactivity and biological relevance make them valuable targets for synthetic studies .
Antitubercular Activity
Antiviral Properties
Drug Development
Biological Significance
Medicinal Importance
Heterocyclic Chemistry
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of pyrimidine derivatives could involve the development of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, detailed SAR analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
5-(3-fluoroanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-9-8-18-14-12(15(22)21(3)16(23)20(14)2)13(9)19-11-6-4-5-10(17)7-11/h4-8H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTKTIFHEHSHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)
![2-[(4-Methoxyphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B2452003.png)

![7-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)
![2-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2452007.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)




![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)